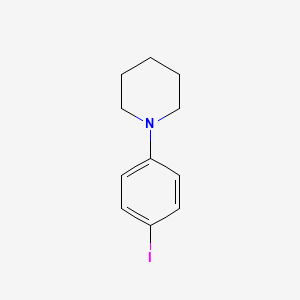

![molecular formula C9H7N3O2S B3060671 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile CAS No. 626221-24-7](/img/structure/B3060671.png)

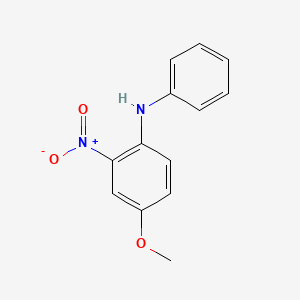

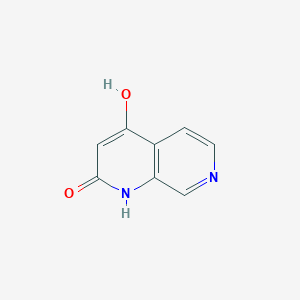

7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile

説明

“7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile” is a chemical compound that belongs to the class of cyanopyridines . Cyanopyridines have been reported to possess various pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, a thiophene ring, a hydroxy group, a methylamino group, a carbonitrile group, and a ketone group .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reactants used. For example, it can undergo reactions with sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene) methanolate to yield 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 285–287 °C . It has a UV absorption at 229 nm . The IR spectrum shows peaks at 3410, 3358, 3250 (NH2), 2203 (CN), 1614, 1601 cm-1 .科学的研究の応用

Cannabinoid Receptor Ligands

The compound has garnered attention due to its interaction with the cannabinoid type 2 receptor (CB2). Recent studies have shown that derivatives of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide act as either agonists or inverse agonists/antagonists at the CB2 receptor. These ligands exhibit promising potential for therapeutic applications in various diseases .

Anti-Osteoarthritic Activity

In addition to its CB2 receptor activity, this compound has demonstrated anti-osteoarthritic effects in vivo. Researchers have observed its ability to mitigate osteoarthritis-related symptoms, making it a candidate for further investigation in osteoarthritis management .

Structure-Activity Relationship (SAR) Studies

A series of twenty-three new derivatives, along with seven previously synthesized analogs, were studied to elucidate the structure-activity relationship. Among these, ten compounds exhibited potent and selective binding to the CB2 receptor, with K values ranging from 48.46 to 0.45 nM. Notably, compounds 54 and 55 acted as high-affinity CB2 inverse agonists, while 57 functioned as an agonist. The substitution pattern of the pyrazole ring significantly influenced their functional activity .

Polysubstituted 2-Amino-4H-Thieno Derivatives

The compound’s thieno core structure has also been explored for its pharmacological properties. Researchers have synthesized and investigated polysubstituted 2-amino-4H-thieno derivatives. These compounds exhibit diverse biological activities, including potential antimicrobial, anti-inflammatory, and antioxidant effects .

Green Synthesis and Biological Activities Assessment

Researchers have employed green synthesis methods to create novel derivatives of this compound. These newly synthesized derivatives were evaluated for their biological activities. While specific applications were not mentioned in the abstract, further exploration may reveal additional therapeutic potential .

Thiophene Derivatives via Cyclization

The compound’s thiophene moiety has attracted interest in synthetic chemistry. A novel [2 + 2 + 1] cyclization strategy involving 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones led to the formation of 2,3,5-trisubstituted thiophene derivatives. These derivatives may find applications in materials science, pharmaceuticals, or other fields .

将来の方向性

The future research directions for this compound could involve further exploration of its pharmacological activities. Given its structural similarity to other biologically active compounds, it could potentially be developed into a therapeutic agent for various diseases . Further studies could also focus on optimizing its synthesis and exploring its reactivity under different conditions .

作用機序

Target of Action

The primary targets of 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile are currently unknown. This compound belongs to the class of thiophene derivatives, which have been found to exhibit a variety of biological effects . .

Mode of Action

As a thiophene derivative, it may interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Result of Action

As a thiophene derivative, it may have a range of effects on cells, potentially including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .

特性

IUPAC Name |

7-hydroxy-2-(methylamino)-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c1-11-9-4(3-10)7-8(15-9)5(13)2-6(14)12-7/h2,11H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFBVECHBDPZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(S1)C(=CC(=O)N2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715761 | |

| Record name | 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

626221-24-7 | |

| Record name | 7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

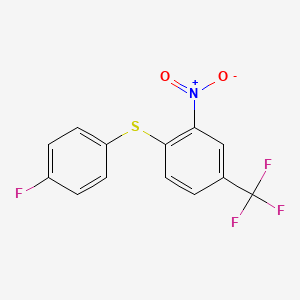

![6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one](/img/structure/B3060590.png)

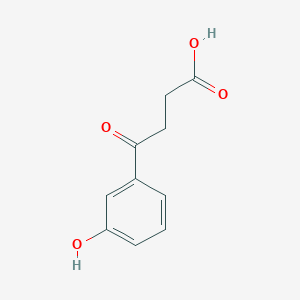

![Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3060594.png)

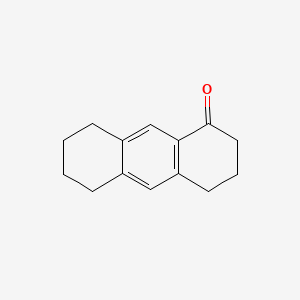

![3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B3060603.png)